[3-(2-nitroethenyl)phenyl] acetate
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
[3-(2-nitroethenyl)phenyl] acetate |
InChI |
InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3 |
InChI Key |
BBSUWGYHOQWQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Henry Reaction with 3-Acetoxybenzaldehyde
The Henry reaction (nitroaldol reaction) couples 3-acetoxybenzaldehyde (1 ) with nitromethane (2 ) to form 1-(3-acetoxyphenyl)-2-nitroethanol (3 ). Key considerations include base selection to avoid hydrolysis of the acetate group.
-
Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), triethylamine (0.5 equiv), methanol solvent.
-
Conditions : Stir at 0–5°C for 2–4 hours.
-
Workup : Quench with ice-cold 15% HCl, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Mechanistic Notes :
-
Triethylamine acts as a mild base, generating the nitronate ion from nitromethane.
-
The nucleophilic nitronate attacks the aldehyde carbonyl, forming the β-nitro alcohol.
Challenges :
Aqueous Henry Reaction at Neutral pH
To minimize ester hydrolysis, phosphate-buffered aqueous conditions (pH 7.0) are employed ():
Procedure :
-
Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), 0.1 M phosphate buffer.
-
Conditions : Stir at room temperature for 6–12 hours.
-
Yield : 70–80% with improved syn selectivity (syn:anti ≈ 3:1).
Advantages :
-
No strong bases required, preserving the acetate group.
-
Environmentally friendly, water-based system.
Dehydration to [3-(2-Nitroethenyl)phenyl] Acetate
Acid-Catalyzed Dehydration
The β-nitro alcohol (3 ) is dehydrated using acidic conditions to form this compound (4 ):
-
Reagents : β-Nitro alcohol (3 ), acetic anhydride, catalytic p-toluenesulfonic acid (PTSA).
-
Conditions : Reflux at 80°C for 2–4 hours.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
-
Yield : 85–90%.
Mechanism :
-
Acetic anhydride acts as both solvent and acetylating agent, preventing retro-aldol reactions.
-
PTSA catalyzes the elimination of water, forming the nitroethenyl group.
Thermal Dehydration
Alternative thermal methods avoid acidic conditions ():
Procedure :
-
Reagents : β-Nitro alcohol (3 ), toluene solvent.
-
Conditions : Reflux at 110°C for 6–8 hours.
-
Yield : 70–75%.
Limitations :
-
Longer reaction times and lower yields compared to acid-catalyzed methods.
Alternative Routes and Modifications
Direct Nitroalkene Synthesis via Knoevenagel Condensation
A one-pot method avoids isolating the β-nitro alcohol (,):
Procedure :
-
Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), ammonium acetate (catalyst), acetic acid solvent.
-
Conditions : Reflux at 100°C for 24 hours.
-
Yield : 50–60%.
Drawbacks :
-
Competitive side reactions (e.g., over-nitration) reduce efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics ():
Procedure :
-
Reagents : 3-Acetoxybenzaldehyde, nitromethane, Cu/Mg/Al hydrotalcite catalyst.
-
Conditions : Microwave at 120°C for 15–20 minutes.
-
Yield : 75–80%.
Advantages :
-
Reduced reaction time (minutes vs. hours).
-
Higher selectivity due to controlled heating.
Analytical Data and Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the E-configuration of the nitroethenyl group ().
Industrial and Scalability Considerations
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols.
Major Products Formed:
Reduction: 3-(2-Aminovinyl)phenyl acetate.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
[3-(2-nitroethenyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its nitro and ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid 3-(2-nitrovinyl)-phenyl ester is primarily related to its functional groups:
Comparison with Similar Compounds
[4-(2-Nitroethenyl)phenyl] Acetate
The para isomer serves as the closest structural analog. Key differences include:
Table 1: Physical Properties of Structural Isomers
*Estimated based on para isomer data.
Comparison with Other Nitro-Substituted Esters
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate
This compound features a nitro group within an isoindole ring system. Key contrasts include:
- Stability : The isoindole ring may confer greater thermal stability compared to this compound’s linear nitroethenyl group.
- Electronic Effects : The conjugated isoindole system could enhance electron-withdrawing effects, influencing reactivity in catalysis or polymerization .
Comparison with Simple Aromatic Acetates
Benzyl Phenyl Acetate
Para-Cresyl Phenyl Acetate
A methyl-substituted aromatic ester (CAS 101-94-0):
- Solubility : Enhanced lipophilicity (LogP >3) compared to nitro-substituted acetates (LogP ~2.38).
- Utility : Preferred in fragrances for its floral scent, whereas nitro-substituted analogs may find niche roles in photoresponsive materials .
Table 2: Comparison with Non-Nitro Aromatic Acetates
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | LogP | Key Applications |
|---|---|---|---|---|
| Benzyl phenyl acetate | 226.27 | 1.095–1.099 | ~3.5 | Perfumes, cosmetics |
| Para-cresyl phenyl acetate | ~196.24 | ~1.12 | ~3.2 | Fragrance formulations |
| This compound* | 207.18 | ~1.26 | ~2.38 | Pharmaceuticals, materials research |
Chemical Stability and Hazards
Nitro groups generally pose explosion risks under high heat or friction. In contrast, 1-(2-amino-6-nitrophenyl)ethanone (CAS 56515-63-0) lacks thorough toxicological data, highlighting the need for caution in handling nitroaromatics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [3-(2-nitroethenyl)phenyl] acetate?
The synthesis typically involves esterification of phenolic precursors with acetylating agents. For structurally analogous compounds like Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a base-catalyzed reaction between 3-hydroxy-4-nitrobenzoic acid and ethyl chloroacetate yields the ester. Key parameters include:
- Molar ratio : 1:1.2 (substrate to acetylating agent) .
- Temperature : 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . Variations in nitro group positioning (e.g., 2-nitroethenyl vs. 4-nitrophenyl) may require adjusted stoichiometry or catalysts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is recommended:
- IR spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and nitro group (1520–1350 cm⁻¹) stretches .
- NMR : H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and acetate methyl protons (δ 2.1–2.3 ppm) .
- GC-MS : Fragmentation patterns (e.g., m/z 268 for molecular ion) confirm molecular weight and structural motifs . Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .
Q. How can researchers screen the biological activity of this compound?
Standardized assays include:
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values . Solvent controls (e.g., DMSO ≤1% v/v) and positive controls (e.g., ciprofloxacin) are critical for validity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies often stem from methodological variability:
- Strain specificity : Test across diverse microbial strains or cancer cell lines .
- Concentration gradients : Use narrower dilution ranges (e.g., 0.1–100 µM vs. 1–500 µM) to identify threshold effects .
- Meta-analysis : Pool data from independent studies to assess statistical significance . For example, inconsistent antimicrobial results may arise from differences in bacterial membrane permeability or efflux pump activity .
Q. How can computational modeling predict the reactivity of this compound?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate electron density at the nitro group, which influences electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to rationalize anti-inflammatory activity .
- QSPR models : Corrate substituent effects (e.g., nitro vs. methyl groups) with experimental logP or IC₅₀ values .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Purification at scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Nitro group stability : Avoid high temperatures (>100°C) to prevent decomposition; monitor via TLC .
- Yield optimization : Catalytic methods (e.g., DMAP or enzymatic catalysts) improve atom economy .
Methodological Best Practices
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy .
- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free phenol or nitro derivatives) .
Q. What analytical techniques validate the purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
